molecular formula C25H51NO6 B12679831 Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate CAS No. 51137-00-9

Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate

Cat. No.: B12679831
CAS No.: 51137-00-9
M. Wt: 461.7 g/mol
InChI Key: MEZWZDQUZREBND-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is a chemical compound with the molecular formula C25H51NO6. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications. This compound is often used in scientific research and industrial processes due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate typically involves the reaction of stearic acid with diethanolamine, followed by the introduction of formic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and consistency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: The compound is employed in cell culture and molecular biology experiments due to its biocompatibility.

    Industry: The compound is used in the production of cosmetics, personal care products, and industrial cleaners.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with various molecular targets. The hydrophilic and hydrophobic components allow it to interact with cell membranes and proteins, facilitating its use in drug delivery and other applications. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate
  • Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium chloride
  • Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium sulfate

Uniqueness

Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate stands out due to its specific combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring emulsification and surfactant properties. Its formate component also provides unique reactivity compared to other similar compounds.

Properties

CAS No.

51137-00-9

Molecular Formula

C25H51NO6

Molecular Weight

461.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate;formic acid

InChI

InChI=1S/C24H49NO4.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;2-1-3/h26-27H,2-23H2,1H3;1H,(H,2,3)

InChI Key

MEZWZDQUZREBND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCO.C(=O)O

Origin of Product

United States

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